molecular formula C8H14O2 B092805 1,4-Dioxaspiro[4.5]decane CAS No. 177-10-6

1,4-Dioxaspiro[4.5]decane

Cat. No.: B092805
CAS No.: 177-10-6
M. Wt: 142.2 g/mol
InChI Key: GZGPRZYZKBQPBQ-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]decane is a compound with the molecular formula C8H14O2 . It is also known by other names such as 2,2-Pentamethylene-1,3-dioxolane, Cyclohexanone ethylene ketal, and Cyclohexanone ethylene acetal .


Synthesis Analysis

The synthesis of this compound can be achieved by taking 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane as raw material. The process involves selective deketalization in an acidic solution. After comparing the catalytic effects of different acids, acetic acid (HAc) was selected as the catalyst .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C8H14O2/c1-2-4-8(5-3-1)9-6-7-10-8/h1-7H2 .


Chemical Reactions Analysis

In the synthesis process, the reaction conditions were optimized to achieve a chromatographic yield of 1,4-Dioxaspiro[4.5]decan-8-one raised to 80% from 65% and the reaction time was reduced to 11 min from 15 h .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 142.20 g/mol. It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 .

Scientific Research Applications

  • Solubility and Interactions with Sustainable Solvents : 1,4-Dioxaspiro[4.5]decane-2-methanol, termed "protected glycerol", is synthesized to protect hydroxyl groups of glycerol, preventing side products in specific processes. Its solubility in sustainable solvents like water, ionic liquids, and various salts is systematically studied. This data is crucial for designing reactions like telomerization with protected glycerol in ionic liquids and specific extraction/separation involving these mixtures (Melo et al., 2012).

  • Synthesis of Acrylamides via Palladium-Catalyzed Aminocarbonylation : 6-(1-Iodovinyl)-1,4-dioxaspiro[4.5]decane, obtained from 2-acetylcyclohexanone, is aminocarbonylated using a palladium-phosphine precatalyst. This process efficiently produces 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides, influenced by the type of amine nucleophiles and reaction conditions (Farkas et al., 2015).

  • Molecular Structure and Conformation Analysis : The synthesis and conformation of cis, trans-6,8,10-Trinitro-1,4-dioxaspiro[4.5]decane are explored, with its structure established through X-ray diffraction analysis and NMR spectroscopy (Atroshchenko et al., 1999).

  • Stereochemical Assignments via NMR : The study of 1,4-diazaspiro[4.5]decanes, 1,4-oxazaspiro[4.5]decanes, and 1,4-dioxaspiro[4.5]decanes reveals insights into their stereochemistry through NMR spectroscopy. This helps understand molecular configurations for various chemical applications (Guerrero-Alvarez et al., 2004).

  • Synthesis from l-Sorbose for Odor Bouquet Components : The synthesis of 2-methyl-1,6-dioxaspiro[4.5]decane from l-sorbose, a component of the odor bouquet of Paravespula vulgaris, is achieved through a series of steps including Wittig methodology and Barton deoxygenation (Cubero et al., 1995).

Safety and Hazards

When handling 1,4-Dioxaspiro[4.5]decane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Mechanism of Action

Target of Action

The primary targets of 1,4-Dioxaspiro[4It has been used in the preparation of various therapeutic agents, suggesting that its targets may vary depending on the specific derivative or application .

Mode of Action

The mode of action of 1,4-Dioxaspiro[4As a building block in chemical synthesis, it likely interacts with its targets through the formation of covalent bonds during the synthesis of larger molecules .

Biochemical Pathways

The specific biochemical pathways affected by 1,4-Dioxaspiro[4It has been used in the synthesis of arylcyclohexanones analgesics, metalloproteinase inhibitors, and benzimidazole derivatives . These compounds can modulate various biochemical pathways, suggesting that 1,4-Dioxaspiro[4.5]decane may indirectly influence these pathways through its derivatives.

Result of Action

The molecular and cellular effects of 1,4-Dioxaspiro[4Its derivatives have been used as therapeutic agents, suggesting that it may have indirect effects on cellular function .

Properties

IUPAC Name

1,4-dioxaspiro[4.5]decane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14O2/c1-2-4-8(5-3-1)9-6-7-10-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGPRZYZKBQPBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20170234
Record name 1,4-Dioxaspiro(4.5)decane
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Molecular Weight

142.20 g/mol
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CAS No.

177-10-6
Record name 1,4-Dioxaspiro[4.5]decane
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Synthesis routes and methods I

Procedure details

2-(2-Cyanopropyl)-4-(4-methoxybenzyl)cyclohexanone 1,4-Dioxospiro[4,5]decan-8-one (45.6 g) was added to a mixture of 4-methoxybenzyl triphenylphosphonium bromide (127.3 g) and epichlorohydrin (100 ml) in toluene (1500 ml) and heated at reflux under a nitrogen atmosphere for 36 hours. The solvent was evaporated under reduced pressure and the residue was extracted into hexane. The hexane solution was evaporated under reduced pressure and the residue distilled at 24° C./1 mmHg to give 8-(4-methoxybenzylidine)- 1,4-dioxaspiro[4,5]-decane, (19 g).
Name
2-(2-Cyanopropyl)-4-(4-methoxybenzyl)cyclohexanone 1,4-Dioxospiro[4,5]decan-8-one
Quantity
45.6 g
Type
reactant
Reaction Step One
Quantity
127.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of cyclohexanone (10 g, 0.102 mol) in ethylene glycol (50 mL) was added iodine (3.88 g, 15.3 mmol) and the resulting mixture was stirred at room temperature overnight. The mixture was diluted with ethyl acetate and extracted with saturated aqueous sodium thiosulfate. The organic phase was dried and concentrated to give a crude product, which was purified via silica gel chromatography eluting with ethyl acetate/petroleum ether (1:8) to give 1,4-dioxaspiro[4.5]decane (6.8 g, 46.9% yield) as light oil. 1H-NMR (CDCl3) δ 3.93(s, 4H), 1.58-1.59 (d, 8H), 1.39-1.41(m, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.88 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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